molecular formula C5H11N3O B12361424 2-Amino-6-methyl-1,3-diazinan-4-one

2-Amino-6-methyl-1,3-diazinan-4-one

Cat. No.: B12361424
M. Wt: 129.16 g/mol
InChI Key: PWJQKCWVVYEWRK-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H7N3O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-hydroxy-6-methylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-amino-4,6-dichloropyrimidine with a suitable nucleophile under basic conditions. Another method includes the cyclization of appropriate precursors in the presence of catalysts .

Industrial Production Methods

Industrial production of 2-Amino-4-hydroxy-6-methylpyrimidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using spectroscopic techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxy-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-amino-4-oxo-6-methylpyrimidine, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-Amino-4-hydroxy-6-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential role in biological systems, including its interactions with enzymes and nucleic acids.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The compound’s effects are mediated through binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methyl-4-pyrimidinol
  • 4-Methylisocytosine
  • 6-Methylisocytosine
  • 2-Amino-4-oxo-6-methylpyrimidine

Uniqueness

2-Amino-4-hydroxy-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

2-amino-6-methyl-1,3-diazinan-4-one

InChI

InChI=1S/C5H11N3O/c1-3-2-4(9)8-5(6)7-3/h3,5,7H,2,6H2,1H3,(H,8,9)

InChI Key

PWJQKCWVVYEWRK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC(N1)N

Origin of Product

United States

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